molecular formula C10H12ClN3O2 B8651686 N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine CAS No. 120738-99-0

N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine

Cat. No. B8651686
M. Wt: 241.67 g/mol
InChI Key: AWDJOBOLAOOADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine is a useful research compound. Its molecular formula is C10H12ClN3O2 and its molecular weight is 241.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

120738-99-0

Product Name

N~1~-[(4-Chlorophenyl)methyl]-N'~1~-methyl-2-nitroethene-1,1-diamine

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

1-N'-[(4-chlorophenyl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C10H12ClN3O2/c1-12-10(7-14(15)16)13-6-8-2-4-9(11)5-3-8/h2-5,7,12-13H,6H2,1H3

InChI Key

AWDJOBOLAOOADN-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of EtOH on reflux was dissolved 2.59 g (0.01 mole) of 1-(4-chlorobenzyl)amino-1-methylthio-2-nitroethylene, and with refluxing continued, a solution of 1.94 g of 40% aqueous methylamine solution in 10 ml of EtOH was added dropwise over a period of 50 minutes. After completion of dropwise addition, the mixture was further refluxed for 15 minutes, at the end of which time it was cooled with ice-water, whereupon crystals separated out. The crystals were collected by filtration, washed with EtOH and ether in that order, and dried. The procedure gave 1.66 g of the title compound as white crystals.
Name
1-(4-chlorobenzyl)amino-1-methylthio-2-nitroethylene
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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